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molecular formula C10H12N2O5 B8460635 ethyl N-(3-methoxy-2-nitrophenyl)carbamate

ethyl N-(3-methoxy-2-nitrophenyl)carbamate

Cat. No. B8460635
M. Wt: 240.21 g/mol
InChI Key: DKUPLRUUUDNEQS-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

To a suspension of lithium aluminum hydride (2.27 g) in tetrahydrofuran (50 ml) was added a suspension of ethyl N-(3-methoxy-2-nitrophenyl)carbamate (7.17 g) in tetrahydrofuran (15 ml) under ice-cooling, and the mixture was stirred for 1.5 hours at ambient temperature. Insoluble material was filtered off, and the filtrate was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1, v/v) to give 2-amino-3-methoxy-N-methylaniline (687 mg).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[C:10]([N+:21]([O-])=O)=[C:11]([NH:15][C:16](=O)OCC)[CH:12]=[CH:13][CH:14]=1>O1CCCC1>[NH2:21][C:10]1[C:9]([O:8][CH3:7])=[CH:14][CH:13]=[CH:12][C:11]=1[NH:15][CH3:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.17 g
Type
reactant
Smiles
COC=1C(=C(C=CC1)NC(OCC)=O)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
the filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(NC)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 687 mg
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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